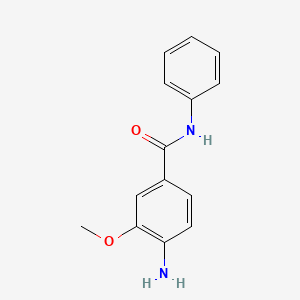

4-氨基-3-甲氧基-N-苯甲酰胺

描述

4-Amino-3-methoxy-N-phenylbenzamide is a chemical compound with the molecular formula C14H14N2O2 . It is used in various applications including the synthesis of other chemical compounds .

Synthesis Analysis

The synthesis of 3-Amino-4-methoxybenzanilide is prepared by the reaction of 3-amino-4-methoxybenzoic acid and aniline . The steps are as follows: A total of 0.17 mL (0.18 mmol) of DIC and 0.24 g (0.18 mmol) of HOBt were added to a dichloromethane solution of 0.20 g (0.12 mmol) of 1 at room temperature, and the reaction mixture was stirred for 0.5 h .Molecular Structure Analysis

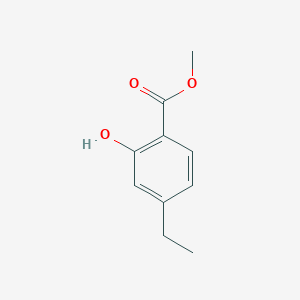

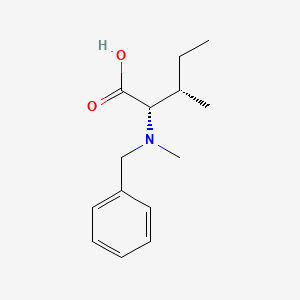

The molecular structure of 4-Amino-3-methoxy-N-phenylbenzamide is represented by the InChI code: 1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-methoxy-N-phenylbenzamide include a molecular weight of 242.273, a density of 1.2±0.1 g/cm3, a boiling point of 364.5±32.0 °C at 760 mmHg, and a melting point of 154-156°C .科学研究应用

环境和生物学意义

- 高级氧化工艺 (AOP) 用于降解水性介质中对乙酰氨基酚等顽固性化合物,突出了相关化合物在水处理技术中的环境意义。该方法的效率归因于其产生各种副产物的能力,表明了类似化合物环境分解的潜在途径 (Qutob 等人,2022)。

治疗潜力

- 与 4-氨基-3-甲氧基-N-苯甲酰胺具有核心结构相似性的甲氧氯普胺用于治疗各种胃肠道疾病,表明苯甲酰胺衍生物在药物应用中的医学相关性 (Pinder 等人,2012)。

相关化合物的药理活性

- 没食子酸是一种天然酚类化合物,具有显着的抗炎特性。这突出了酚类化合物潜在的药理活性,为探索 4-氨基-3-甲氧基-N-苯甲酰胺及其衍生物的生物活性提供了途径 (Bai 等人,2020)。

工业应用

- 壳聚糖和壳聚糖衍生物在水和废水解毒中的应用证明了化合物在环境修复中的应用。该知识基础可以为利用苯甲酰胺衍生物用于类似目的提供见解 (Bhatnagar & Sillanpää, 2009)。

安全和危害

The safety data sheet for a similar compound, 3-Amino-4-methoxybenzenesulfonic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用机制

Mode of Action

It is known that the compound has certain electronic transfer properties, which may play a role in its interactions with target molecules .

Biochemical Pathways

It is known that the compound can be used in organic synthesis reactions as an intermediate, particularly for the synthesis of organic compounds containing a benzamide group .

Pharmacokinetics

The compound is known to be soluble in some organic solvents under anhydrous conditions, such as dimethyl sulfoxide and dichloromethane . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The compound is known to be used in the preparation of dyes, fluorescent materials, coatings, optical imaging agents, and fluorescent yellow dyes . This suggests that the compound may have effects at the molecular level that result in these properties.

属性

IUPAC Name |

4-amino-3-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRMSRRCGFUJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

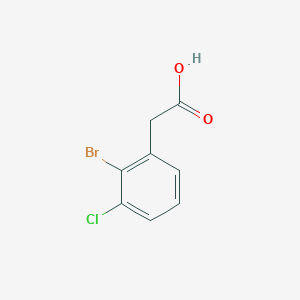

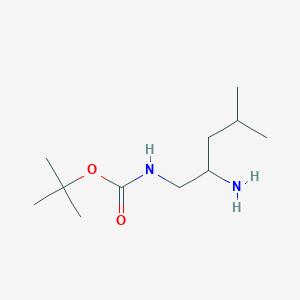

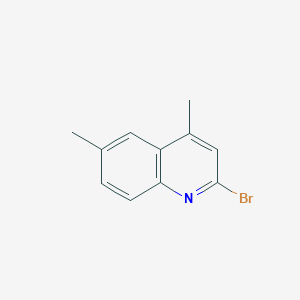

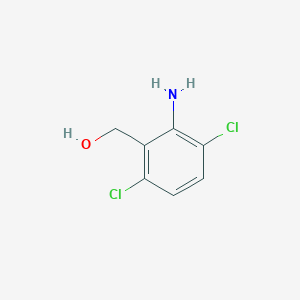

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)